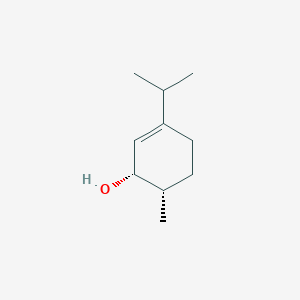

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and an isopropyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as 6-methyl-3-propan-2-ylcyclohex-2-en-1-one, using a chiral catalyst. The reaction conditions typically include the use of hydrogen gas and a metal catalyst like palladium or rhodium under mild temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further hydrogenate the double bond, converting the cyclohexene ring to a cyclohexane ring.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium or rhodium catalysts.

Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of 6-methyl-3-propan-2-ylcyclohex-2-en-1-one.

Reduction: Formation of 6-methyl-3-propan-2-ylcyclohexanol.

Substitution: Formation of 6-methyl-3-propan-2-ylcyclohex-2-en-1-chloride or bromide.

Aplicaciones Científicas De Investigación

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mecanismo De Acción

The mechanism by which (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its overall efficacy and potency.

Comparación Con Compuestos Similares

Similar Compounds

(1R,6R)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol: A stereoisomer with different spatial arrangement of atoms.

6-Methyl-3-propan-2-ylcyclohex-2-en-1-one: A ketone derivative with similar structural features.

6-Methyl-3-propan-2-ylcyclohexanol: A fully hydrogenated analog with a cyclohexane ring.

Uniqueness

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties

Actividad Biológica

Overview

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol, also known by its CAS number 18675-27-9, is an organic compound characterized by a cyclohexene ring with specific substituents, including a methyl group and an isopropyl group. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and other therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 18675-27-9 |

| InChI Key | WEJSIMPWEOUMJB-SCZZXKLOSA-N |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains. For instance, a study reported that the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity, leading to cell lysis and death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory conditions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Its stereochemistry plays a crucial role in determining its binding affinity and specificity towards enzymes and receptors involved in various biological processes.

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on the antibacterial activity of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 3.125 µg/mL. The study utilized standard agar diffusion methods to evaluate the compound's efficacy against these pathogens.

-

Anti-inflammatory Pathway Investigation

- Another research effort focused on the anti-inflammatory properties of this compound. It was found to significantly reduce levels of tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide-stimulated macrophages, suggesting a potential role in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (1R,6R)-6-Methyl-3-propan-2-ylcyclohexenol | Stereoisomer | Similar antimicrobial properties |

| 6-Methylcyclohexenone | Ketone derivative | Less potent antimicrobial activity |

| 6-Methylcyclohexanol | Fully hydrogenated form | Exhibits lower biological activity |

Propiedades

Número CAS |

18675-27-9 |

|---|---|

Fórmula molecular |

C10H18O |

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

(1R,6R)-6-methyl-3-propan-2-ylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8,10-11H,4-5H2,1-3H3/t8-,10+/m1/s1 |

Clave InChI |

WEJSIMPWEOUMJB-SCZZXKLOSA-N |

SMILES |

CC1CCC(=CC1O)C(C)C |

SMILES isomérico |

C[C@@H]1CCC(=C[C@@H]1O)C(C)C |

SMILES canónico |

CC1CCC(=CC1O)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.